SNAP

描述

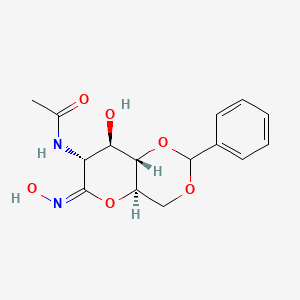

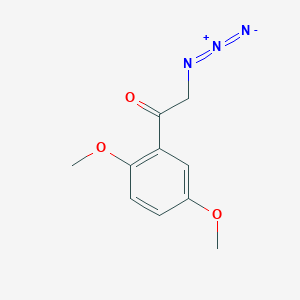

S-nitroso-N-acetyl-D-penicillamine is a nitroso compound that is N-acetyl-D-penicillamine in which the sulfanyl hydrogen is replaced by a nitroso group. It has a role as a nitric oxide donor and a vasodilator agent. It is a nitroso compound and a nitrosothio compound. It is functionally related to a N-acetyl-D-penicillamine.

A sulfur-containing alkyl thionitrite that is one of the NITRIC OXIDE DONORS.

科学研究应用

抗菌界面应用

SNAP 已被用于在医疗保健和医疗器械中创建抗菌界面 {svg_1}. 感染仍然是医疗保健中的重大挑战,在美国每年报告 200 万例与医疗保健相关的感染。 单独 {svg_2}. 研究人员将 this compound 接枝到硅油上,创造了一种新的材料(this compound-Si),该材料表现出主动的抗菌作用 {svg_3}. 这种材料在减少与医疗器械相关的感染挑战方面显示出潜力 {svg_4}.

一氧化氮 (NO) 释放

This compound 是一种一氧化氮 (NO) 供体 {svg_5}. 它已在增殖测定中用于在细胞培养物中产生一氧化氮 (NO) {svg_6}. 在生理条件下释放 NO 使 this compound 成为研究 NO 药理学和生理学作用的有用工具 {svg_7}.

血管舒张和平滑肌松弛

This compound 已被确定为一种血管舒张剂和平滑肌松弛剂 {svg_8}. 这些特性使其在研究和治疗与血管和平滑肌组织相关的疾病中具有价值 {svg_9}.

淋巴细胞活化

This compound 已被用作淋巴细胞活化剂 {svg_10}. 该特性在研究免疫反应和开发免疫疗法中很重要 {svg_11}.

阻断内源性转谷氨酰胺酶 (TG2) 的活性

This compound 已被用于阻断内源性转谷氨酰胺酶 (TG2) 的活性 {svg_12}. TG2 是一种参与蛋白质交联的酶,其活性与多种疾病有关,包括神经退行性疾病和癌症 {svg_13}.

可溶性鸟苷酸环化酶激活

This compound 激活可溶性鸟苷酸环化酶 {svg_14},一种催化 GTP 转换为环 GMP 的酶。 这种激活在许多生物过程中发挥着至关重要的作用,包括血管舒张和抑制血小板聚集 {svg_15}.

作用机制

Target of Action

S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound that serves as a model for the general class of S-nitrosothiols . It is a potent vasodilator in vitro and in vivo . Its primary targets include vascular smooth muscle cells, leukocytes, and cysteine proteases . It also activates soluble guanylyl cyclase .

Mode of Action

This compound releases nitric oxide (NO) under physiological conditions . This release of NO mimics the actions of nitric oxide, including the relaxation of isolated bovine coronary artery rings . It inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases .

Biochemical Pathways

This compound affects several biochemical pathways. It induces Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulating genes involved in cardiac muscle tissue development and oxytocin signaling pathway . It also activates soluble guanylyl cyclase .

Pharmacokinetics

This compound begins to evolve nitric oxide immediately upon solubilization in aqueous buffers, with a half-life of 10 hours . This makes it a useful tool for studying the pharmacological and physiological actions of NO .

Result of Action

The release of NO from this compound has several effects at the molecular and cellular level. It relaxes isolated bovine coronary artery rings , inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases . It also stabilizes the transactive form of hypoxia-inducible factor-1α (HIF-1α), leading to the induction of HIF-1α target genes such as vascular endothelial growth factor and carbonic anhydrase 9 .

生化分析

Biochemical Properties

S-Nitroso-N-acetylpenicillamine is known to release nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . It is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance . It also activates soluble guanylyl cyclase .

Cellular Effects

S-Nitroso-N-acetylpenicillamine has been shown to have various effects on cells. For instance, it has been found to cause apoptosis in CHP212 cells . It also exhibits excellent activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), with up to complete reduction observed over 24 hours .

Molecular Mechanism

The molecular mechanism of S-Nitroso-N-acetylpenicillamine involves the release of nitric oxide (NO), which serves as a signaling molecule in living systems, especially related to vasodilation . It also activates Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulation of genes involved in cardiac muscle tissue development and oxytocin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, S-Nitroso-N-acetylpenicillamine has been shown to release high payloads of NO in a sustained manner for in excess of 50 hours . It also retains 82% of the initial S-Nitroso-N-acetylpenicillamine after 2 months storage at 37 °C .

Dosage Effects in Animal Models

In animal models, the administration of S-Nitroso-N-acetylpenicillamine has been shown to result in significant elevation of the blood glucose levels . This elevated blood glucose levels were due to significant reduction in plasma insulin levels .

Metabolic Pathways

S-Nitroso-N-acetylpenicillamine has been found to induce a metabolic shift from oxidative phosphorylation to glycolysis following its administration in the hearts .

Transport and Distribution

While specific transporters or binding proteins for S-Nitroso-N-acetylpenicillamine have not been identified, it is known that the compound is used as a model for the general class of S-nitrosothiols, which serve as signaling molecules in living systems .

Subcellular Localization

Given its role as a signaling molecule, it is likely that it is distributed throughout the cell where it can interact with various biomolecules .

属性

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897531 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79032-48-7 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79032-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

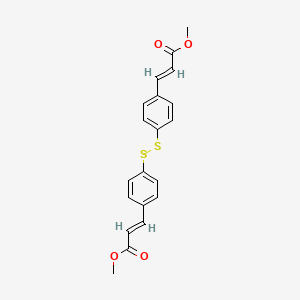

![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)